molecular formula C20H25NO B14344249 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline CAS No. 92003-04-8

4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline

Cat. No.: B14344249
CAS No.: 92003-04-8
M. Wt: 295.4 g/mol
InChI Key: ZTSKSTCVQISBMZ-UHFFFAOYSA-N
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Description

4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline is an organic compound that belongs to the class of substituted anilines This compound features a benzene ring substituted with an ethoxy group and a vinyl group, along with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with N,N-diethylaniline in the presence of a base such as potassium carbonate. The reaction typically proceeds via a condensation mechanism, forming the desired product through the formation of a carbon-carbon double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines or other reduced forms.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-methoxyphenyl)ethenyl]-N,N-diethylaniline
  • 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-dimethylaniline
  • 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diisopropylaniline

Uniqueness

4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline is unique due to its specific combination of substituents, which confer distinct chemical and physical properties

Properties

CAS No.

92003-04-8

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline

InChI

InChI=1S/C20H25NO/c1-4-21(5-2)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22-6-3/h7-16H,4-6H2,1-3H3

InChI Key

ZTSKSTCVQISBMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC

Origin of Product

United States

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